N1,N1,4-Trimethylbenzene-1,2-diamine

Description

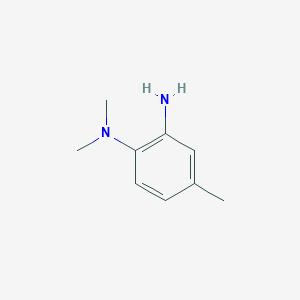

Structure

3D Structure

Properties

IUPAC Name |

1-N,1-N,4-trimethylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-7-4-5-9(11(2)3)8(10)6-7/h4-6H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBPHFCKSOJIZJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N1,N1,4-Trimethylbenzene-1,2-diamine synthesis protocols.

An In-depth Technical Guide to the Synthesis of N¹,N¹,4-Trimethylbenzene-1,2-diamine

Abstract

This technical guide provides a comprehensive overview of the synthetic protocols for N¹,N¹,4-trimethylbenzene-1,2-diamine, a strategically substituted aromatic diamine. As a versatile building block, its synthesis is of considerable interest to researchers in medicinal chemistry and materials science. This document explores two primary synthetic strategies, delving into the mechanistic rationale behind procedural choices, offering detailed step-by-step protocols, and presenting a comparative analysis to guide researchers in selecting the optimal route for their specific needs. The protocols are designed as self-validating systems, emphasizing scientific integrity, safety, and reproducibility.

Introduction: Significance and Molecular Profile

N¹,N¹,4-Trimethylbenzene-1,2-diamine is an aromatic diamine featuring a 1,2-diamine (ortho-phenylenediamine) core, substituted with a methyl group on the aromatic ring and two methyl groups on one of the amino functions. Ortho-phenylenediamine derivatives are fundamental precursors for the synthesis of a wide array of heterocyclic compounds, most notably benzimidazoles.[1][2] These heterocyclic scaffolds are prevalent in numerous pharmacologically active molecules, making their precursors, such as the title compound, highly valuable in drug discovery and development.[1]

The specific substitution pattern of N¹,N¹,4-trimethylbenzene-1,2-diamine—with its electron-donating methyl and dimethylamino groups—influences the nucleophilicity of the remaining primary amine and the electron density of the aromatic ring, making it a tailored intermediate for constructing complex molecular architectures.[1]

Molecular Identifiers:

| Identifier | Value |

|---|---|

| IUPAC Name | N¹,N¹,4-trimethylbenzene-1,2-diamine |

| CAS Number | 183251-82-3 |

| Molecular Formula | C₉H₁₄N₂[3] |

| Molecular Weight | 150.22 g/mol [3] |

Retrosynthetic Analysis and Strategic Overview

The synthesis of N¹,N¹,4-trimethylbenzene-1,2-diamine can be logically approached from two distinct retrosynthetic pathways. The choice between these routes depends on the availability of starting materials, desired selectivity, and scalability considerations.

Caption: Retrosynthetic analysis of N¹,N¹,4-trimethylbenzene-1,2-diamine.

-

Strategy 1 (Post-Reduction Alkylation): This convergent approach involves the initial synthesis of the core diamine, 4-methylbenzene-1,2-diamine, followed by the selective N,N-dimethylation of one amino group.

-

Strategy 2 (Pre-Reduction Alkylation): This linear approach begins with a precursor that already contains the requisite N,N-dimethyl and 4-methyl groups, followed by the introduction and subsequent reduction of a nitro group to form the second amine functionality.

Synthetic Strategy 1: Post-Reduction N,N-Dimethylation

This strategy is often favored due to the commercial availability and relatively low cost of the initial precursors. The primary challenge lies in achieving selective dimethylation on only one of the two nucleophilic amino groups.

Step 1: Synthesis of 4-Methylbenzene-1,2-diamine

The foundational step is the reduction of a suitable nitro-aromatic precursor. 4-Methyl-2-nitroaniline is an ideal starting material. While classical reduction methods using tin or stannous chloride are effective, catalytic hydrogenation is preferred for its cleaner reaction profile, higher yields, and easier work-up.[2][4]

Core Causality: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is highly efficient for the reduction of aromatic nitro groups to amines. The reaction proceeds under relatively mild conditions, and the primary by-product is water, simplifying purification.

Experimental Protocol: Catalytic Hydrogenation of 4-Methyl-2-nitroaniline

-

Reactor Setup: To a hydrogenation vessel, add 4-methyl-2-nitroaniline (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate (10-20 mL per gram of substrate).

-

Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Palladium on Carbon (1-5 mol% Pd).

-

Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (typically 1-5 atm).[5] The reaction is often run at room temperature.

-

Reaction Monitoring: Stir the mixture vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

-

Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[6]

-

Isolation: Concentrate the filtrate under reduced pressure to yield crude 4-methylbenzene-1,2-diamine, which often solidifies upon cooling and can be used in the next step with or without further purification.

| Parameter | Typical Value | Rationale |

| Solvent | Ethanol, Ethyl Acetate | Good solubility for reactant; inert under hydrogenation conditions. |

| Catalyst | 10% Pd/C | High activity and selectivity for nitro group reduction.[6] |

| H₂ Pressure | 1-5 atm | Sufficient for efficient reduction at room temperature; avoids specialized high-pressure equipment. |

| Temperature | 20-45 °C | Reaction is typically exothermic and proceeds readily at room temperature.[5] |

| Typical Yield | >95% | High efficiency of the catalytic system. |

Step 2: Selective N,N-Dimethylation via Reductive Amination

Direct alkylation of 4-methylbenzene-1,2-diamine with agents like methyl iodide or dimethyl sulfate often leads to a mixture of over-alkylated products due to the difficulty in controlling the reaction.[7][8] Reductive amination offers a superior, more controlled method for N-methylation.[8][9]

Mechanistic Principle: The reaction proceeds through the in-situ formation of an imine or iminium ion from the condensation of the primary amine with an aldehyde (formaldehyde). This intermediate is then immediately reduced by a selective reducing agent that does not readily reduce the starting aldehyde.[10]

Caption: Simplified workflow for N,N-dimethylation via reductive amination.

Experimental Protocol: Reductive Amination

-

Reaction Setup: In a round-bottom flask, dissolve 4-methylbenzene-1,2-diamine (1.0 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Aldehyde Addition: Add aqueous formaldehyde (37% solution, 2.2-2.5 eq) to the mixture.

-

Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 2.2-2.5 eq) portion-wise over 15-20 minutes. This reagent is preferred as it is milder and more selective for iminium ions than sodium borohydride.[10]

-

Reaction Execution: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Quenching and Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Stir for 30 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure N¹,N¹,4-trimethylbenzene-1,2-diamine.

Synthetic Strategy 2: Pre-Reduction N,N-Dimethylation

This linear strategy aims to circumvent the selective alkylation challenge by installing the dimethylamino group prior to the formation of the second amino group.

Step 1: Regioselective Nitration of 3-Methyl-N,N-dimethylaniline

The key to this step is controlling the position of nitration. The N,N-dimethylamino group is a powerful ortho-, para-directing activator. The 4-methyl group is a weaker ortho-, para-director.

-

The para-position relative to the -N(CH₃)₂ group is occupied by the methyl group.

-

The ortho-positions are C2 and C6.

-

Position C2 is also ortho to the methyl group. The strong activation by the dimethylamino group, coupled with the secondary activation from the methyl group, strongly directs electrophilic substitution to the C2 position.

Experimental Protocol: Nitration

-

Acid Mixture: In a flask cooled in an ice-salt bath, slowly add concentrated sulfuric acid to concentrated nitric acid to prepare the nitrating mixture.

-

Substrate Addition: Dissolve 3-methyl-N,N-dimethylaniline (1.0 eq) in concentrated sulfuric acid at low temperature (0-5 °C).

-

Nitration: Add the substrate solution dropwise to the cold nitrating mixture, ensuring the temperature does not rise above 10 °C.

-

Reaction: Stir the mixture at low temperature for 1-2 hours.

-

Work-up: Pour the reaction mixture slowly onto crushed ice, which will cause the nitro-product to precipitate.

-

Isolation: Neutralize the solution carefully with a base (e.g., NaOH or NH₄OH) and extract the product with a suitable organic solvent like ethyl acetate. Dry the organic phase, concentrate, and purify by chromatography to isolate N,N,3-trimethyl-2-nitroaniline.

Step 2: Reduction of N,N,3-Trimethyl-2-nitroaniline

The final step is the reduction of the newly introduced nitro group. As described in Strategy 1, catalytic hydrogenation is the method of choice for its efficiency and clean conversion.

Experimental Protocol: Catalytic Hydrogenation

The protocol is identical to that described in Strategy 1, Step 1, using N,N,3-trimethyl-2-nitroaniline as the substrate. The reaction will yield the final target compound, N¹,N¹,4-trimethylbenzene-1,2-diamine.[6][11]

Comparative Analysis of Synthetic Routes

| Feature | Strategy 1 (Post-Reduction Alkylation) | Strategy 2 (Pre-Reduction Alkylation) |

| Overall Yield | Potentially higher due to convergent nature. | Can be lower due to the linear sequence. |

| Selectivity | The N,N-dimethylation step is the main challenge and may require careful optimization and chromatographic purification. | The nitration step is generally highly regioselective, leading to a cleaner reaction profile. |

| Atom Economy | Generally good, especially with reductive amination. | Good, but depends on the efficiency of the nitration step. |

| Scalability | Reductive amination is highly scalable. Catalytic hydrogenation is also scalable. | Nitration reactions require careful thermal control, which can be challenging on a large scale. |

| Safety | Reductive amination reagents are manageable.[10] Hydrogenation requires appropriate safety infrastructure. | Use of concentrated nitric and sulfuric acids requires significant engineering controls and care. |

| Recommendation | Recommended for its flexibility and use of a highly reliable and controllable reductive amination step. | A viable alternative, particularly if the nitrated intermediate is readily available or if issues with selective alkylation cannot be overcome. |

Purification and Characterization

-

Purification: The final product is typically an oil or low-melting solid. Purification is best achieved by vacuum distillation or column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Characterization: The structure of N¹,N¹,4-trimethylbenzene-1,2-diamine should be confirmed using standard analytical techniques:

-

¹H NMR: Expect distinct signals for the aromatic protons, the -NH₂ protons (a broad singlet), the N-methyl protons (a singlet integrating to 6H), and the aryl-methyl protons (a singlet integrating to 3H).

-

¹³C NMR: Will show the expected number of signals for the nine distinct carbon atoms.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight (150.22 g/mol ) should be observed.[3]

-

Infrared (IR) Spectroscopy: Characteristic N-H stretching bands for the primary amine will be visible around 3300-3500 cm⁻¹.

-

Safety Considerations

-

Aromatic Nitro Compounds: Are often toxic and potentially explosive. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

Strong Acids: Concentrated nitric and sulfuric acids are extremely corrosive. Use appropriate PPE, including acid-resistant gloves and face shields.

-

Alkylating Agents: Reagents like dimethyl sulfate are highly toxic and carcinogenic. Reductive amination is a safer alternative.

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable. Reactions must be conducted in appropriate pressure-rated equipment, away from ignition sources, and in a well-ventilated area. Palladium on carbon can be pyrophoric upon exposure to air after the reaction; the catalyst should be kept wet with solvent during filtration.

Conclusion

The synthesis of N¹,N¹,4-trimethylbenzene-1,2-diamine can be effectively accomplished via two primary strategies. The Post-Reduction Alkylation route, utilizing catalytic hydrogenation followed by a controlled reductive amination, is recommended as the more robust and flexible method. It avoids the use of highly corrosive nitrating agents on complex substrates and leverages the high selectivity of modern reductive amination protocols to overcome the classical challenge of over-alkylation. This guide provides the necessary foundational protocols and mechanistic insights for researchers to successfully synthesize this valuable chemical intermediate.

References

-

Wikipedia. N,N-Dimethylphenylenediamine. [Link]

-

Organic Syntheses. TETRAMETHYL-p-PHENYLENEDIAMINE. [Link]

-

Organic Syntheses. o-PHENYLENEDIAMINE. [Link]

-

PrepChem.com. Synthesis of N-methyl-o-phenylenediamine. [Link]

-

The Doyle Group. Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination. [Link]

-

Journal of Chemical and Pharmaceutical Research. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

-

PubChem, National Center for Biotechnology Information. 4,5-Dimethyl-1,2-phenylenediamine. [Link]

-

Myers, A. C–N Bond-Forming Reactions: Reductive Amination. [Link]

-

Rasayan Journal of Chemistry. FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. [Link]

-

PubChem, National Center for Biotechnology Information. N1,N1,4-Trimethylbenzene-1,2-diamine. [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. N1,N1,4-Trimethylbenzene-1,2-diamine | C9H14N2 | CID 17605661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. N,N-Dimethyl-1,4-phenylenediamine synthesis - chemicalbook [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. jocpr.com [jocpr.com]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. N1,N1-diethyl-2-methylbenzene-1,4-diamine synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to N1,N1,4-Trimethylbenzene-1,2-diamine: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of N1,N1,4-Trimethylbenzene-1,2-diamine, a substituted aromatic diamine of significant interest in synthetic and medicinal chemistry. We will delve into its core physical and chemical properties, plausible synthetic routes, and its role as a versatile building block for complex molecular architectures. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this compound's scientific profile.

Molecular Identity and Structure

N1,N1,4-Trimethylbenzene-1,2-diamine is structurally classified as an ortho-phenylenediamine derivative.[1] The defining features of its architecture are two amino groups on adjacent carbons of a benzene ring (positions 1 and 2), a methyl group on the ring at position 4, and two methyl groups on the nitrogen atom at position 1.[1] This specific arrangement of electron-donating groups (dimethylamino and methyl) significantly influences its electronic properties and reactivity.[1]

The fundamental structure is key to its primary utility in chemical synthesis. The adjacent amino groups are perfectly positioned for cyclocondensation reactions, forming the basis for constructing various heterocyclic systems.

Caption: Chemical Structure of N1,N1,4-Trimethylbenzene-1,2-diamine.

Physicochemical Properties

A summary of the key identifiers and computed physicochemical properties for this compound is presented below. Experimental data for this specific isomer is not widely published; therefore, many values are computationally derived and should be considered as such.

| Property | Value | Source |

| IUPAC Name | 1-N,1-N,4-trimethylbenzene-1,2-diamine | PubChem[2] |

| Synonyms | N | PubChem[2] |

| CAS Number | 183251-82-3 | PubChem[2] |

| Molecular Formula | C₉H₁₄N₂ | PubChem[2] |

| Molecular Weight | 150.22 g/mol | PubChem[2] |

| Exact Mass | 150.115698455 Da | PubChem[2] |

| XLogP3 | 1.4 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |

| Rotatable Bond Count | 2 | PubChem[2] |

| Topological Polar Surface Area | 29.3 Ų | PubChem[2] |

Chemical Profile and Reactivity

Core Reactivity: The most significant chemical characteristic of N1,N1,4-Trimethylbenzene-1,2-diamine is its function as a nucleophilic building block.

-

Heterocycle Synthesis: It serves as a key precursor for synthesizing heterocyclic compounds, most notably benzimidazoles.[1] The reaction of the ortho-diamine with aldehydes, ketones, or carboxylic acids (and their derivatives) leads to the formation of the fused benzimidazole ring system, a privileged scaffold in medicinal chemistry known for a wide range of biological activities.[1]

-

Incompatibilities: As a substituted amine, the compound is incompatible with strong oxidizing agents.[3]

-

Hazardous Decomposition: Under thermal decomposition, it may produce hazardous products such as carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[3]

-

Stability: The compound is generally stable under normal conditions. Hazardous polymerization is not expected to occur.[3]

Caption: Relationship between structure and key applications.

Synthesis Pathways

While specific literature detailing the synthesis of N1,N1,4-Trimethylbenzene-1,2-diamine is limited, its structure suggests a plausible and efficient synthetic route based on established methodologies for analogous aromatic diamines. A highly effective approach involves the catalytic hydrogenation of a corresponding nitroaniline precursor.

This method is favored for its high yield and clean conversion. For example, the synthesis of the related N1,N1-Diethyl-2-methyl-benzene-1,4-diamine is achieved by hydrogenating the nitro precursor over a Palladium on carbon (Pd/C) catalyst.[4]

Proposed Experimental Protocol: Catalytic Hydrogenation

This protocol describes a plausible method for the synthesis of the title compound from 2-methyl-4-nitro-N,N-dimethylaniline.

-

Reactor Setup: Charge a hydrogenation vessel with a solution of 2-methyl-4-nitro-N,N-dimethylaniline in a suitable solvent such as methanol or ethanol.

-

Catalyst Addition: Add a catalytic amount (e.g., 5-10% by weight) of 10% Palladium on activated carbon (Pd/C) to the solution.

-

Hydrogenation: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. The reaction can typically be run at room temperature and atmospheric pressure, or slightly elevated pressure, until hydrogen uptake ceases.[4]

-

Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.

-

Workup: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product, N1,N1,4-Trimethylbenzene-1,2-diamine, can then be purified by standard techniques such as column chromatography or distillation if necessary.

Caption: Plausible synthesis workflow for the target compound.

Spectroscopic and Analytical Characterization

The structural elucidation of N1,N1,4-Trimethylbenzene-1,2-diamine relies on standard spectroscopic techniques.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons (with coupling patterns determined by their substitution), a singlet for the primary amine (-NH₂) protons, a singlet for the N,N-dimethyl protons, and a singlet for the ring-attached methyl group.

-

¹³C NMR: The carbon spectrum will display unique signals for each carbon atom in the molecule, including the substituted and unsubstituted aromatic carbons and the aliphatic methyl carbons.

-

-

Mass Spectrometry (MS): Electron-Impact Mass Spectrometry (EI-MS) would confirm the molecular weight by identifying the molecular ion peak (M⁺) and provide structural information through characteristic fragmentation patterns.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to N-H stretching of the primary amine, C-H stretching for both aromatic and aliphatic groups, and C=C stretching vibrations of the aromatic ring.[5]

Safety, Handling, and Storage

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[3][6] All handling should be performed in a well-ventilated area or a chemical fume hood.[3]

-

Health Hazards: Aromatic amines can be irritants and may be harmful if inhaled or absorbed through the skin.[3][7] Avoid contact with eyes, skin, and clothing.[3]

-

Fire and Explosion Hazards: Keep away from open flames, hot surfaces, and sources of ignition.[3] Use non-sparking tools and take precautionary measures against static discharge.[8]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep separated from strong oxidants.[9]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[3]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.[8]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards.[3] In all cases of significant exposure or if symptoms persist, seek medical attention.

-

Conclusion

N1,N1,4-Trimethylbenzene-1,2-diamine is a valuable, strategically substituted building block in organic synthesis. Its utility is primarily driven by the ortho-diamine functionality, which provides a direct and efficient route to benzimidazoles and other fused heterocyclic systems of high interest in medicinal chemistry and materials science. Understanding its physicochemical properties, reactivity, and safe handling protocols is essential for its effective application in research and development.

References

-

N1,N1,4-Trimethylbenzene-1,2-diamine | High Purity - Benchchem. 1

-

N1,N1,4-Trimethylbenzene-1,2-diamine | C9H14N2 | CID 17605661 - PubChem. 2

-

SAFETY DATA SHEET - Fisher Scientific. 3

-

N1,N1-Dimethylbenzene-1,2-diamine - Apollo Scientific. 6

-

N1,N1,2-trimethylbenzene-1,4-diamine | 27746-11-8 - Sigma-Aldrich. 7

-

SAFETY DATA SHEET - Thermo Fisher Scientific. 8

-

SAFETY DATA SHEET - Sigma-Aldrich.

-

trimethylbenzene - Safety Data Sheet - ChemicalBook. 9

-

N1,N1,2-trimethylbenzene-1,4-diamine | 27746-11-8 - Sigma-Aldrich. 10

-

N1,N1-diethyl-2-methylbenzene-1,4-diamine synthesis - ChemicalBook. 4

-

1,2,4-TRIMETHYLBENZENE - CAMEO Chemicals - NOAA. 11

-

Theoretical and Experimental NMR Study of a Series of Five Nitrobenzene-1,2-Diamines. 12

-

Synthesis of 1,2-diamines - Organic Chemistry Portal. 13

-

Spectroscopy and Spectrometry in Organic Chemistry - University of Wisconsin-Madison. 5

Sources

- 1. benchchem.com [benchchem.com]

- 2. N1,N1,4-Trimethylbenzene-1,2-diamine | C9H14N2 | CID 17605661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.es [fishersci.es]

- 4. N1,N1-diethyl-2-methylbenzene-1,4-diamine synthesis - chemicalbook [chemicalbook.com]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. N1,N1,2-trimethylbenzene-1,4-diamine | 27746-11-8 [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. N1,N1,2-trimethylbenzene-1,4-diamine | 27746-11-8 [sigmaaldrich.com]

- 11. 1,2,4-TRIMETHYLBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. researchgate.net [researchgate.net]

- 13. 1,2-diamine synthesis by diamination [organic-chemistry.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of N¹,N¹,4-Trimethylbenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. This guide provides a detailed analysis of the predicted ¹H and ¹³C NMR spectra of N¹,N¹,4-trimethylbenzene-1,2-diamine, a substituted aromatic diamine with potential applications in medicinal chemistry and materials science. Due to a lack of extensive published experimental data for this specific molecule, this paper leverages established NMR principles and spectral data from structurally analogous compounds to provide a comprehensive and predictive interpretation. This document serves as a valuable resource for researchers working with this compound or similar substituted benzene derivatives, offering insights into spectral assignment, the influence of substituents on chemical shifts, and standard protocols for NMR data acquisition.

Introduction: The Structural Significance of N¹,N¹,4-Trimethylbenzene-1,2-diamine

N¹,N¹,4-Trimethylbenzene-1,2-diamine is a substituted ortho-phenylenediamine. The arrangement of its functional groups—two amino groups on adjacent carbons of a benzene ring, with one being a dimethylamino group and a methyl group at the para position—makes it an interesting building block for the synthesis of more complex heterocyclic systems. Understanding its precise structure is paramount for its application in drug design and materials science, and NMR spectroscopy is the most powerful technique for this purpose in solution.[1]

This guide will delve into the predicted ¹H and ¹³C NMR spectra of this molecule. The predictions are grounded in the fundamental principles of NMR spectroscopy, including chemical shift theory, spin-spin coupling, and the well-documented effects of substituents on the electronic environment of aromatic rings.[2][3][4][5][6][7][8] By analyzing the spectra of related compounds such as N-methylaniline, N,N-dimethylaniline, and p-toluidine, we can confidently assign the expected resonances for our target molecule.[9][10][11][12][13][14][15][16][17]

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for N¹,N¹,4-trimethylbenzene-1,2-diamine. These predictions are based on the additive effects of the substituents on the benzene ring and data from analogous compounds.

Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Ar-H (H-3) | ~ 6.7 - 6.9 | d | 1H | J(H3-H5) ≈ 2.0-3.0 (meta) |

| Ar-H (H-5) | ~ 6.6 - 6.8 | dd | 1H | J(H5-H6) ≈ 8.0-9.0 (ortho), J(H5-H3) ≈ 2.0-3.0 (meta) |

| Ar-H (H-6) | ~ 6.5 - 6.7 | d | 1H | J(H6-H5) ≈ 8.0-9.0 (ortho) |

| -N(CH₃)₂ | ~ 2.6 - 2.8 | s | 6H | - |

| Ar-CH₃ | ~ 2.2 - 2.4 | s | 3H | - |

| -NH₂ | ~ 3.5 - 4.5 | br s | 2H | - |

Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~ 145 - 150 |

| C-2 | ~ 135 - 140 |

| C-3 | ~ 118 - 122 |

| C-4 | ~ 128 - 132 |

| C-5 | ~ 115 - 119 |

| C-6 | ~ 110 - 114 |

| -N(CH₃)₂ | ~ 40 - 45 |

| Ar-CH₃ | ~ 20 - 22 |

In-depth Spectral Interpretation

The predicted chemical shifts and multiplicities are a direct consequence of the molecule's electronic structure. The electron-donating nature of the amino and methyl groups significantly influences the shielding and deshielding of the aromatic protons and carbons.

¹H NMR Spectrum Analysis

-

Aromatic Region (6.5 - 7.0 ppm): The three aromatic protons are chemically non-equivalent and will appear as distinct signals. The -NH₂ and -N(CH₃)₂ groups are strong electron-donating groups, which increase the electron density on the aromatic ring, particularly at the ortho and para positions, causing the signals to shift upfield compared to benzene (7.34 ppm).[18][19] The methyl group is a weaker electron-donating group.

-

H-6: This proton is ortho to the strong electron-donating -NH₂ group and will likely be the most shielded (furthest upfield), appearing as a doublet due to coupling with H-5.

-

H-5: This proton is coupled to both H-6 (ortho-coupling, larger J value) and H-3 (meta-coupling, smaller J value), resulting in a doublet of doublets.

-

H-3: This proton is ortho to the -N(CH₃)₂ group and meta to the -NH₂ group. It will appear as a doublet due to meta-coupling with H-5.

-

-

Aliphatic Region (2.0 - 4.5 ppm):

-

-N(CH₃)₂ Protons: The six protons of the two methyl groups attached to the nitrogen are equivalent and will appear as a sharp singlet. Their chemical shift is influenced by the electron-withdrawing nature of the nitrogen atom.

-

Ar-CH₃ Protons: The three protons of the methyl group on the aromatic ring are also equivalent and will appear as a singlet. This signal will be further upfield compared to the N-methyl protons.

-

-NH₂ Protons: The protons of the primary amine will appear as a broad singlet. The chemical shift of this signal is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. Its integration will correspond to two protons.

-

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will show eight distinct signals, corresponding to the six aromatic carbons and the two types of methyl carbons.

-

Aromatic Carbons (110 - 150 ppm): The chemical shifts of the aromatic carbons are also heavily influenced by the substituents.

-

C-1 and C-2: The carbons directly attached to the nitrogen atoms will be the most deshielded in the aromatic region due to the electronegativity of nitrogen.

-

C-4: The carbon bearing the methyl group will also be deshielded.

-

C-3, C-5, and C-6: These carbons will be more shielded due to the electron-donating effects of the amino and methyl groups.

-

-

Aliphatic Carbons (20 - 45 ppm):

-

-N(CH₃)₂ Carbons: The carbon atoms of the N-methyl groups will appear in the 40-45 ppm range.

-

Ar-CH₃ Carbon: The carbon of the aromatic methyl group will be found further upfield, typically in the 20-22 ppm range.

-

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra of N¹,N¹,4-trimethylbenzene-1,2-diamine, the following experimental protocol is recommended.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this type of compound. Other deuterated solvents like dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ can also be used depending on the desired information (e.g., to better resolve the -NH₂ protons).

-

Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

NMR Instrument Parameters

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment.

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans are typically sufficient for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.

-

Spectral Width: Approximately 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 128 or more) will be required due to the low natural abundance of the ¹³C isotope.

-

Visualization of Molecular Structure and NMR Workflow

To aid in the understanding of the spectral assignments and the experimental process, the following diagrams are provided.

Caption: Molecular structure of N¹,N¹,4-trimethylbenzene-1,2-diamine with atom numbering for NMR correlation.

Caption: Standard workflow for NMR data acquisition, processing, and analysis.

Conclusion

References

-

N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

- Randazzo, A. (2018). Guide to NMR Spectral Interpretation: A Problem Based Approach to Determining the Structure of Small Organic Molecules. Loghìa.

- Günther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry (3rd ed.). Wiley-VCH.

-

AZoOptics. (2023, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

-

University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

- Diehl, P., & Zanger, M. (1966). Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. Analytical Chemistry, 38(3), 321–325.

- Randazzo, A. (2018). Guide to NMR Spectral Interpretation: A Problem Based Approach to Determining the Structure of Small Organic Molecules. Google Books.

- Lambert, J. B., Mazzola, E. P., & Ridge, C. D. (2019).

-

Günther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry. AbeBooks. Retrieved from [Link]

- Caner, J. (2014). Review of NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry.

-

Chemistry Steps. (n.d.). NMR spectroscopy - An Easy Introduction. Retrieved from [Link]

- Amass, A. J., & Beevers, M. S. (1998). The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes.

- Günther, H. (2013).

- Smith, W. B., & Proulx, T. W. (1972). Substituent effects on carbon-13 chemical shifts. Journal of Magnetic Resonance (1969), 8(2), 205-209.

-

University of Wisconsin-Platteville. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

Mestrelab. (n.d.). Download NMR Predict. Retrieved from [Link]

-

University of Alberta. (n.d.). PROSPRE - 1H NMR Predictor. Retrieved from [Link]

-

Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR) [Video]. YouTube. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016, December 20). Modern open-source tools for simulation of NMR spectra. Retrieved from [Link]

-

ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

- Smith, D. A., & Roberts, J. D. (1998). An algorithm for predicting the NMR shielding of protons over substituted benzene rings. Journal of the American Chemical Society, 120(33), 8493–8501.

- Inamoto, N., & Masuda, S. (1977). Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds. The Journal of Organic Chemistry, 42(26), 4242–4244.

-

Pearson. (2023, September 5). How might you use 13C NMR spectroscopy to differentiate between... Retrieved from [Link]

- Hayamizu, K., & Yamamoto, O. (1968). Substituent effects on aromatic proton chemical shifts. VII. Further examples drawn from disubstituted benzenes. The Journal of Physical Chemistry, 72(11), 3849–3852.

-

SourceForge. (2019, December 17). nmrshiftdb2 download. Retrieved from [Link]

- Yu, Z., et al. (2006). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. Magnetic Resonance in Chemistry, 44(8), 758-763.

-

University of Calgary. (n.d.). Ch 13 - Aromatic H. Retrieved from [Link]

-

SpectraBase. (n.d.). N-Methyl aniline. Retrieved from [Link]

-

PubChem. (n.d.). N,N-Dimethylaniline. Retrieved from [Link]

-

ChemRxiv. (2020). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR spectrum of N-methylaniline blocked pMDI. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S11. 1 H NMR of N,N-dimethylaniline at 293.15 K in CDCl3 (400 MHz). Retrieved from [Link]

-

Quora. (2021, July 17). How to determine the substitution pattern of a benzene from an HNMR spectrum. Retrieved from [Link]

- Happer, D. A. R. (1985). Effect of substituents on the 1H-NMR chemical shifts of 3-methylene-2-substituted-1,4-pentadienes. Journal of the Chemical Society, Perkin Transactions 2, (10), 1673-1681.

- Abraham, R. J., & Reid, M. (2000). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Journal of the Chemical Society, Perkin Transactions 2, (7), 1301–1310.

-

Chemistry Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]

- Nakashima, H., & Yamamoto, Y. (2021). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Molecular Physics, 119(6), e1843722.

-

The Organic Chemistry Tutor. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1 [Video]. YouTube. Retrieved from [Link]

-

Automated Topology Builder. (n.d.). p-Toluidine. Retrieved from [Link]

Sources

- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 2. Guide to NMR Spectral Interpretation - Loghia Publishing [loghia.com]

- 3. wiley.com [wiley.com]

- 4. azooptics.com [azooptics.com]

- 5. NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry - Günther, Harald: 9783527330003 - AbeBooks [abebooks.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. spectrabase.com [spectrabase.com]

- 12. N,N-Dimethylaniline | C8H11N | CID 949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. N-Methylaniline(100-61-8) 1H NMR spectrum [chemicalbook.com]

- 16. N,N-Dimethylaniline(121-69-7) 1H NMR spectrum [chemicalbook.com]

- 17. p-Toluidine | C7H9N | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 18. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 19. youtube.com [youtube.com]

An In-depth Technical Guide to N1,N1,4-Trimethylbenzene-1,2-diamine: A Versatile Precursor in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N1,N1,4-Trimethylbenzene-1,2-diamine, a strategically substituted aromatic diamine. As a Senior Application Scientist, this document synthesizes its core chemical identity, significance in synthetic chemistry, potential applications in drug discovery, and essential safety considerations.

Core Chemical Identity and Properties

N1,N1,4-Trimethylbenzene-1,2-diamine is a substituted ortho-phenylenediamine derivative with a distinct substitution pattern that influences its reactivity and utility in organic synthesis.[1]

| Identifier | Value | Source(s) |

| CAS Number | 183251-82-3 | [1] |

| IUPAC Name | 1-N,1-N,4-trimethylbenzene-1,2-diamine | [1][2] |

| Molecular Formula | C9H14N2 | [2] |

| Molecular Weight | 150.22 g/mol | [1][2] |

| InChI Key | VBPHFCKSOJIZJU-UHFFFAOYSA-N | [1] |

While extensive experimental data on the physical properties of this specific compound are not widely published, its characteristics can be inferred from structurally related compounds. Aromatic diamines are typically crystalline solids at room temperature.[3] The presence of methyl groups, which are electron-donating, can influence the basicity of the amino groups and the reactivity of the benzene ring.[1]

Significance and Applications in Research and Development

The primary value of N1,N1,4-Trimethylbenzene-1,2-diamine lies in its role as a versatile building block for more complex molecular architectures, particularly in the synthesis of heterocyclic compounds.[1]

Precursor to Benzimidazoles and Fused Ring Systems

Ortho-phenylenediamine derivatives are fundamental in the synthesis of benzimidazoles, a class of heterocyclic compounds with a broad spectrum of biological activities.[1] The condensation reaction between an ortho-phenylenediamine and a carboxylic acid or its derivative is a common method to form the benzimidazole core. The substitution pattern of N1,N1,4-Trimethylbenzene-1,2-diamine, with two methyl groups on one of the amino nitrogens, allows for the creation of specific N-substituted benzimidazoles.[1] These structures are of significant interest in medicinal chemistry and drug discovery.

Intermediate in Dyes, Pigments, and Polymers

The electron-donating nature of the methyl and dimethylamino groups in N1,N1,4-Trimethylbenzene-1,2-diamine can influence the optical properties of resulting chromophores. This makes it a critical intermediate in the development of specialized dyes and pigments, affecting their absorption maxima and stability.[1] Furthermore, in polymer chemistry, this compound can be utilized in the creation of novel polyimides and other high-performance polymers, where its structural features can impart tailored thermal and mechanical properties.[1]

Synthetic Pathways

While specific, detailed synthetic procedures for N1,N1,4-Trimethylbenzene-1,2-diamine are not extensively documented in publicly available literature, its synthesis can be approached through established methods for creating similar aromatic diamines.[1]

Catalytic Hydrogenation of Dinitrile Precursors

One potential route involves the catalytic hydrogenation of a suitable dinitrile precursor, such as 4-methylphthalonitrile (4-methylbenzene-1,2-dicarbonitrile).[1] This would be followed by selective N-alkylation to introduce the two methyl groups on one of the nitrogen atoms.

Photocatalytic Hydrogenation of Nitroaromatics

A greener and milder approach could be the photocatalytic hydrogenation of a dinitro-toluene derivative to the corresponding diamine.[1] This method often employs semiconductor or plasmonic metal-based catalysts and can proceed at room temperature with a hydrogen source like formic acid.[1] Subsequent selective N-alkylation would yield the final product.

Conceptual Experimental Protocol: Synthesis via Photocatalytic Reduction and N-Alkylation

This protocol is a conceptual workflow based on general methodologies and should be optimized for specific laboratory conditions.

-

Photocatalytic Reduction:

-

A suitable dinitro-toluene derivative is dissolved in an appropriate solvent.

-

A photocatalyst (e.g., a semiconductor or plasmonic metal-based catalyst) is added to the solution.

-

A hydrogen source, such as formic acid, is introduced.

-

The reaction mixture is irradiated with light of a suitable wavelength at room temperature until the reduction to the diamine is complete, as monitored by techniques like TLC or LC-MS.

-

The catalyst is removed by filtration, and the solvent is evaporated to yield the crude diamine.

-

-

Selective N-Alkylation:

-

The crude diamine is dissolved in a suitable solvent.

-

An alkylating agent, such as methyl iodide, is added in a stoichiometric amount to favor dimethylation on one nitrogen atom.

-

A base is added to neutralize the acid formed during the reaction.

-

The reaction is stirred at an appropriate temperature until the desired product is formed.

-

The product is isolated and purified using standard techniques like column chromatography.

-

Safety and Handling

General Handling Precautions:

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[6]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[4][7]

-

Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools.[7]

-

Spill Management: In case of a spill, contain and absorb with an inert material. Prevent entry into drains and waterways.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

For research use only. Not for human or veterinary use. [1]

Visualizations

Diagram 1: Chemical Structure of N1,N1,4-Trimethylbenzene-1,2-diamine

Caption: 2D structure of N1,N1,4-Trimethylbenzene-1,2-diamine.

Diagram 2: Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of N1,N1,4-Trimethylbenzene-1,2-diamine.

References

-

N1,N1,4-Trimethylbenzene-1,2-diamine | C9H14N2 | CID 17605661 - PubChem. (URL: [Link])

-

N1,N1,4-Trimethylbenzene-1,2-diamine - Crysdot LLC. (URL: [Link])

-

1,2,4-Trimethylbenzene - Wikipedia. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. N1,N1,4-Trimethylbenzene-1,2-diamine | C9H14N2 | CID 17605661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. fishersci.es [fishersci.es]

- 5. 1,2,4-Trimethylbenzene - Wikipedia [en.wikipedia.org]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Safe Handling of N1,N1,4-Trimethylbenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Section 1: Understanding the Molecule: Identity and Physicochemical Properties

N1,N1,4-Trimethylbenzene-1,2-diamine is a substituted aromatic diamine, a class of compounds widely utilized as building blocks in organic synthesis.[1] Its structure, featuring two amino groups on adjacent carbons of a benzene ring with additional methyl and dimethylamino substituents, makes it a valuable precursor for synthesizing complex heterocyclic molecules like benzimidazoles, which are significant in medicinal chemistry.[1]

A clear understanding of its physical and chemical properties is the foundation of its safe use in a laboratory setting. These properties dictate its behavior under various conditions and inform the selection of appropriate storage, handling, and emergency response procedures.

Table 1: Physicochemical Properties of N1,N1,4-Trimethylbenzene-1,2-diamine

| Property | Value | Source |

| CAS Number | 183251-82-3 | PubChem[2] |

| Molecular Formula | C₉H₁₄N₂ | PubChem[2] |

| Molecular Weight | 150.22 g/mol | PubChem[2] |

| IUPAC Name | 1-N,1-N,4-trimethylbenzene-1,2-diamine | PubChem[2] |

| Computed XLogP3 | 1.4 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |

| Rotatable Bond Count | 1 | PubChem[2] |

| Exact Mass | 150.115698455 Da | PubChem[2] |

Note: Data is based on computational models and deposited information available on PubChem.

Section 2: Hazard Identification and Toxicological Profile - A Precautionary Approach

Due to the absence of specific toxicological data for N1,N1,4-Trimethylbenzene-1,2-diamine, a conservative approach is mandatory. The hazards associated with this compound are inferred from the known toxicological profiles of other aromatic amines and substituted phenylenediamines. Aromatic amines as a class are known for their potential to cause a range of adverse health effects, including carcinogenicity, mutagenicity, and systemic organ toxicity.[3][4][5]

Core Tenet: Assume High Toxicity. The primary directive for handling this compound is to treat it as a substance with significant potential for harm upon exposure through any route (inhalation, skin contact, ingestion).

Potential Health Effects (Inferred):

-

Acute Toxicity: Aromatic amines can be toxic if swallowed, in contact with skin, or if inhaled.[6] Exposure can lead to central nervous system depression, with symptoms such as dizziness, headache, and nausea.[7]

-

Skin and Eye Irritation/Corrosion: Direct contact is likely to cause skin and severe eye irritation.[7][8] Some aromatic amines can be absorbed through the skin, contributing to systemic toxicity.[3]

-

Sensitization: A significant hazard associated with phenylenediamines is their potential to cause allergic skin reactions (contact dermatitis) and, in some cases, respiratory sensitization (asthma-like allergy).[9] Once an individual is sensitized, subsequent exposure to even minute amounts can trigger a severe allergic response.

-

Carcinogenicity and Mutagenicity: Many aromatic amines are classified as known or suspected carcinogens and mutagens.[3][4][5] They can be metabolized into reactive species that bind to DNA, leading to genetic damage and potentially initiating cancer.[4][10]

-

Organ Toxicity: The liver, kidneys, and blood are often target organs for aromatic amine toxicity.[5][9][10] Effects can include damage to red blood cells (anemia) and impaired liver and kidney function.[9]

-

Aquatic Toxicity: Many related compounds are very toxic to aquatic life with long-lasting effects.[6] Therefore, release into the environment must be strictly avoided.

Section 3: Engineering Controls and Personal Protective Equipment (PPE) - A Multi-Layered Defense

The causality behind a robust safety protocol is the principle of layered defense. Engineering controls provide the first and most effective line of protection, while PPE serves as the critical final barrier between the researcher and the chemical.

Engineering Controls: Isolating the Hazard

-

Chemical Fume Hood: All handling of N1,N1,4-Trimethylbenzene-1,2-diamine, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of any vapors or aerosols.

-

Ventilation: The laboratory must be well-ventilated to ensure that any fugitive emissions are diluted and removed.

-

Designated Work Area: Establish a designated area within the fume hood specifically for working with this compound. This helps to contain potential contamination.

Personal Protective Equipment (PPE): The Last Line of Defense

The selection of PPE is not arbitrary; it is a direct response to the potential routes of exposure.

-

Hand Protection: Wear nitrile or other chemically resistant gloves. Given that many aromatic amines can be absorbed through the skin, double-gloving is a recommended practice.[3]

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over the goggles when there is a risk of splashing.

-

Skin and Body Protection: A lab coat is required. For procedures with a higher risk of splashes or spills, a chemically resistant apron over the lab coat is advised.

-

Respiratory Protection: While working in a fume hood should be sufficient, a respirator may be required for emergency situations or if engineering controls are not adequate.

Diagram 1: PPE Selection Logic

Caption: Logical relationship between exposure routes and PPE.

Section 4: Safe Handling and Storage Protocols

Adherence to strict protocols is a self-validating system for ensuring safety. Each step is designed to minimize exposure and prevent accidental release.

Handling

-

Pre-Work Checklist: Before handling, ensure the fume hood is functioning correctly, all necessary PPE is available and in good condition, and emergency equipment (spill kit, safety shower, eyewash station) is accessible.

-

Weighing and Transfer: Conduct all weighing and transfers of the solid material within the fume hood. Use a disposable weighing paper or boat to avoid contaminating balances.

-

Solution Preparation: Add the solid slowly to the solvent to avoid splashing.

-

Hygiene: Do not eat, drink, or smoke in the laboratory.[11] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[11]

-

Avoid Incompatibilities: Keep away from strong oxidizing agents and nitric acid, as these can lead to violent reactions.[7]

Storage

-

Container: Store in a tightly sealed, clearly labeled container.

-

Location: Keep in a cool, dry, and well-ventilated area, separate from incompatible materials.[7] A locked cabinet or a designated area for highly toxic substances is recommended.

-

Environment: Protect from heat and sources of ignition.[12]

Section 5: Emergency Procedures - Preparedness and Response

A prepared response is critical to mitigating the consequences of an accident.

Table 2: Emergency Response Protocols

| Situation | Protocol |

| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[6][13] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][13] |

| Inhalation | Move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[6][7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][13] |

| Small Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the spill area thoroughly. |

| Large Spill | Evacuate the laboratory and alert emergency personnel. Do not attempt to clean up a large spill without specialized training and equipment. |

Diagram 2: Spill Response Workflow

Caption: Decision workflow for responding to a chemical spill.

Section 6: Waste Disposal

All waste containing N1,N1,4-Trimethylbenzene-1,2-diamine must be treated as hazardous waste.

-

Containers: Collect all solid waste and contaminated materials (gloves, weighing paper) in a dedicated, sealed, and clearly labeled hazardous waste container.

-

Solutions: Collect liquid waste in a compatible, sealed, and labeled hazardous waste container.

-

Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Do not pour down the drain.

References

- DHC Solvent Chemie GmbH. (2023, February 1).

- New Jersey Department of Health. TRIMETHYL BENZENE (mixed isomers) HAZARD SUMMARY.

- Carl ROTH. (2016, February 4).

- Chemos GmbH & Co. KG. (2024, November 6).

- Fisher Scientific.

- Sigma-Aldrich. (2025, October 15).

- Apollo Scientific. (2022, June 22).

- Minnesota Department of Health. (2018). Toxicological Summary for 1,2,4-Trimethylbenzene.

-

PubChem. N1,N1,4-Trimethylbenzene-1,2-diamine. National Center for Biotechnology Information. Retrieved from [Link]

-

ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

- Chemos GmbH & Co. KG. (2024, April 29).

-

PubMed. (2012, January 1). The impact of aromatic amines on the environment: risks and damages. Retrieved from [Link]

- Carl ROTH.

- Cosmetic Ingredient Review. (2024, January 8).

- Canada.ca. (2020, August 15).

- Sigma-Aldrich. (2025, November 6).

- New Jersey Department of Health. Common Name: p-PHENYLENEDIAMINE HAZARD SUMMARY.

-

Breast Cancer Prevention Partners (BCPP). Aromatic Amines. Retrieved from [Link]

- Dr.Oracle. (2025, June 15).

Sources

- 1. benchchem.com [benchchem.com]

- 2. N1,N1,4-Trimethylbenzene-1,2-diamine | C9H14N2 | CID 17605661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The impact of aromatic amines on the environment: risks and damages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aromatic Amines Group - information sheet - Canada.ca [canada.ca]

- 6. chemos.de [chemos.de]

- 7. nj.gov [nj.gov]

- 8. fishersci.com [fishersci.com]

- 9. nj.gov [nj.gov]

- 10. droracle.ai [droracle.ai]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. chemos.de [chemos.de]

- 13. carlroth.com:443 [carlroth.com:443]

A Technical Guide to N1,N1,4-Trimethylbenzene-1,2-diamine for the Research Professional

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals on the Commercial Availability, Purity, and Quality Assessment of a Key Synthetic Building Block.

Introduction: The Strategic Utility of N1,N1,4-Trimethylbenzene-1,2-diamine

N1,N1,4-Trimethylbenzene-1,2-diamine is a strategically substituted aromatic diamine that serves as a versatile and valuable building block in advanced organic synthesis. Its primary application lies in its role as a precursor for a variety of heterocyclic compounds, most notably benzimidazoles and related fused ring systems.[1] These structural motifs are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The asymmetric substitution pattern on the benzene ring, featuring both a primary and a tertiary amine in an ortho relationship, along with a methyl group on the ring, allows for distinct regioselectivity in condensation and electrophilic substitution reactions. This enables the synthesis of complex, non-symmetrical molecular architectures, making it a critical intermediate in the development of novel therapeutics, specialized dyes, and high-performance polymers.[1]

This guide provides a comprehensive overview of the commercial landscape for N1,N1,4-Trimethylbenzene-1,2-diamine, an analysis of potential impurities derived from its synthesis, and a robust protocol for its quality assessment to ensure the integrity of your research and development programs.

Commercial Suppliers and Purity Landscape

The procurement of high-quality starting materials is a cornerstone of reproducible and reliable research. N1,N1,4-Trimethylbenzene-1,2-diamine is available from a number of chemical suppliers, though it is not as commonly stocked as less substituted diamines. Purity levels are typically offered at ≥95%, though this can vary between suppliers and batches. It is imperative for the researcher to scrutinize the technical data sheets and, when available, the Certificate of Analysis (CoA) for each specific lot.

Below is a summary of representative commercial suppliers for N1,N1,4-Trimethylbenzene-1,2-diamine. This table is intended to be a starting point for sourcing and should be supplemented with direct inquiries to the suppliers for the most current information.

| Supplier | Catalog Number | Stated Purity | CAS Number |

| Benchchem | B064778 | High Purity (specific percentage not listed on the product page) | 183251-82-3 |

| Crysdot LLC | CD12102785 | 95+% | 183251-82-3 |

| Leyan Reagent | Not specified | 95+% | 183251-82-3 |

Note: The availability and specifications from suppliers are subject to change. Always confirm details with the supplier before ordering.

Understanding the Impurity Profile: A Synthesis-Based Approach

A thorough understanding of the potential impurities in a starting material is critical for anticipating and mitigating their impact on subsequent reactions. The likely impurities in commercially available N1,N1,4-Trimethylbenzene-1,2-diamine are directly related to its synthetic route. While specific proprietary synthesis details are not always available, a common pathway for substituted o-phenylenediamines involves two key steps: reduction of a nitroaniline and subsequent alkylation.

A plausible synthetic route to N1,N1,4-Trimethylbenzene-1,2-diamine starts with 4-methyl-2-nitroaniline. This precursor would first be selectively N-methylated to form N,N-dimethyl-4-methyl-2-nitroaniline, followed by the reduction of the nitro group to the primary amine.

Based on this likely pathway, several classes of impurities can be anticipated:

-

Isomeric Impurities: Positional isomers are a common challenge in the synthesis of substituted aromatics. Depending on the starting materials and reaction conditions, isomers such as N1,N1,2-trimethylbenzene-1,4-diamine or other methylated analogues could be present.

-

Under- or Over-Methylated Species: Incomplete or excessive methylation can lead to the presence of N-methyl-4-methyl-1,2-benzenediamine or species with methylation on the primary amine.

-

Residual Starting Materials: Incomplete reduction could leave traces of the nitroaniline precursor.

-

By-products of Reduction: The choice of reducing agent can introduce specific by-products. For instance, reductions using metals like zinc or tin in acidic media can result in metallic impurities.

The following diagram illustrates the potential origin of these impurities from a hypothetical synthetic route.

Caption: Plausible synthesis of N1,N1,4-Trimethylbenzene-1,2-diamine and the origin of potential impurities.

Quality Assessment Protocol: A Self-Validating Workflow

It is incumbent upon the researcher to independently verify the purity and identity of critical starting materials. A multi-pronged analytical approach is recommended to create a self-validating system. The following workflow provides a robust method for the quality assessment of N1,N1,4-Trimethylbenzene-1,2-diamine.

Experimental Workflow for Quality Assessment

Caption: A comprehensive workflow for the quality assessment of a commercial sample of N1,N1,4-Trimethylbenzene-1,2-diamine.

Step-by-Step Methodologies

1. Initial Assessment (Visual and Solubility)

-

Procedure: Visually inspect the material for homogeneity, color, and physical form (e.g., solid, oil). Aromatic diamines can darken upon exposure to air and light, so note any significant discoloration. Test the solubility in common HPLC solvents like methanol and acetonitrile to inform sample preparation for subsequent analyses.

-

Causality: This initial, simple check can reveal gross contamination or degradation that may have occurred during shipping or storage.

2. Purity Screening by Thin-Layer Chromatography (TLC)

-

Mobile Phase: A starting point for the mobile phase is a mixture of hexane and ethyl acetate (e.g., 70:30 v/v). The polarity can be adjusted to achieve good separation.

-

Stationary Phase: Standard silica gel plates (e.g., Silica Gel 60 F254).

-

Visualization: UV light (254 nm) and/or staining with an oxidizing agent like potassium permanganate.

-

Procedure: Dissolve a small amount of the sample in a suitable solvent (e.g., ethyl acetate). Spot the solution on the TLC plate and develop it in the mobile phase.

-

Interpretation: A single spot indicates a likely high purity, while multiple spots suggest the presence of impurities. This is a rapid, semi-quantitative assessment.

3. Quantitative Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol is a starting point and should be optimized for your specific instrumentation and column.

-

Instrumentation: An HPLC system with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point for separating aromatic amines.

-

Mobile Phase: An isocratic or gradient elution using a mixture of a buffered aqueous phase and an organic modifier is recommended for resolving isomers.

-

Solvent A: 0.1% Formic acid in water.

-

Solvent B: Acetonitrile.

-

Example Gradient: Start with a higher percentage of Solvent A (e.g., 90%) and gradually increase the percentage of Solvent B.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 240 nm).

-

Procedure:

-

Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., 1 mg/mL).

-

Perform serial dilutions to create calibration standards if quantitative analysis of impurities is required.

-

Inject the sample and standards onto the HPLC system.

-

Analyze the chromatogram for the main peak and any impurity peaks. Purity is typically reported as the area percentage of the main peak.

-

-

Trustworthiness: HPLC provides a quantitative measure of purity and can resolve closely related impurities that may not be visible by TLC. The use of a buffered mobile phase can improve peak shape for amine-containing compounds.

4. Identity and Structural Confirmation

-

Mass Spectrometry (MS): Couple the HPLC to a mass spectrometer (LC-MS) to confirm the molecular weight of the main peak (C9H14N2, MW: 150.22 g/mol ). This provides definitive confirmation of the compound's identity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: Acquire a proton NMR spectrum in a suitable deuterated solvent (e.g., CDCl3). The spectrum should be consistent with the structure of N1,N1,4-Trimethylbenzene-1,2-diamine, showing characteristic signals for the aromatic protons, the primary amine protons, and the three methyl groups.

-

13C NMR: A carbon-13 NMR spectrum will further confirm the carbon skeleton of the molecule.

-

-

Authoritative Grounding: Comparing the acquired spectra with reference spectra or predicted spectra from chemical databases provides the highest level of confidence in the material's identity and structure.

Safe Handling and Storage

Aromatic amines as a class of compounds require careful handling to minimize exposure and maintain stability.

-

Personal Protective Equipment (PPE): Always handle N1,N1,4-Trimethylbenzene-1,2-diamine in a well-ventilated fume hood while wearing appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store the compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. To prevent degradation from oxidation, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage.

-

Incompatibilities: Keep away from strong oxidizing agents.

By implementing this comprehensive guide to sourcing, analyzing, and handling N1,N1,4-Trimethylbenzene-1,2-diamine, researchers can ensure the quality and integrity of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

Sources

Reactivity and stability of substituted o-phenylenediamines.

An In-Depth Technical Guide to the Reactivity and Stability of Substituted o-Phenylenediamines

Introduction: The Duality of a Privileged Scaffold

o-Phenylenediamine (OPD) and its substituted derivatives represent a cornerstone class of aromatic diamines, foundational to the synthesis of a multitude of critical heterocyclic compounds.[1][2] With two amino groups positioned ortho to each other on a benzene ring, these molecules possess a unique electronic and structural arrangement that dictates a fascinating and challenging duality: high reactivity and inherent instability. This guide, intended for researchers and drug development professionals, delves into the core principles governing the stability and reactivity of substituted o-phenylenediamines. We will move beyond simple procedural descriptions to explore the causal relationships between molecular structure, substituent effects, and reaction outcomes, providing a framework for the rational design and execution of synthetic strategies involving this versatile scaffold.

The principal value of o-phenylenediamines lies in their role as precursors to fused heterocyclic systems like benzimidazoles and quinoxalines, which are core structures in numerous pharmaceuticals, agricultural chemicals, and advanced materials.[1][3] However, the very electron-rich nature that makes them excellent nucleophiles also renders them susceptible to degradation, primarily through aerial oxidation. Understanding and controlling this balance is paramount to leveraging their full synthetic potential.

Section 1: The Stability of o-Phenylenediamines: A Battle Against Oxidation

The practical utility of any chemical reagent begins with its stability. For o-phenylenediamines, this is a non-trivial consideration. Pure, unsubstituted OPD is a colorless to white solid, but commercial batches and samples left exposed to the environment often appear as brownish or purple solids.[2][4] This discoloration is a direct visual indicator of oxidative degradation.

The Mechanism of Oxidative Degradation

The primary pathway of degradation for OPDs is aerial oxidation. The two adjacent, electron-donating amino groups make the aromatic system highly susceptible to oxidation. This process is complex and can be catalyzed by light, metal ions, or other oxidizing agents.[5][6] The reaction typically proceeds through two main routes:

-

Oxidative Dimerization: The most well-characterized pathway involves the oxidation and dimerization of two OPD molecules to form 2,3-diaminophenazine (DAP). DAP is a yellow-colored, fluorescent compound with a maximum absorbance around 425 nm, and its formation is often used as the basis for colorimetric assays.[7][8]

-

Polymerization: Under certain conditions, particularly in the presence of catalysts like gold nanoparticles or strong oxidants, the oxidation can lead to the formation of soluble, polymeric OPD products (polyOPDs).[7] These polymers can have different optical properties than DAP and may complicate analytical applications.[7][8]

The competition between these two pathways is influenced by reaction variables including reactant concentrations, temperature, and the presence of certain anions.[7]

Caption: Competing oxidation pathways of o-phenylenediamine.

The Influence of Substituents on Stability

The electronic nature of substituents on the aromatic ring critically modulates the susceptibility of OPDs to oxidation.

-

Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) and methyl (-CH₃) increase the electron density of the benzene ring. This enhances the nucleophilicity of the amino groups but also makes the entire molecule more easily oxidized. Therefore, EDG-substituted OPDs are generally less stable and require more stringent handling.

-

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) and chloro (-Cl) decrease the electron density of the ring. This deactivation makes the molecule less prone to oxidation, thereby increasing its shelf-life and stability.

Field Insights: Handling and Storage Protocols

Given their sensitivity, proper handling of o-phenylenediamines is essential for reproducible results.

-

Storage: Store in tightly sealed, amber glass containers under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.[9]

-

Purification: For visibly darkened or impure samples, a purification step is often necessary before use. A common laboratory method involves dissolving the compound in hot water, treating it with activated carbon and a reducing agent like sodium dithionite (Na₂S₂O₄) to reduce the colored phenazine dimer back to the diamine, followed by filtration and recrystallization.[2]

-

Reaction Conditions: For sensitive substrates, particularly those with EDGs, reactions should be run under an inert atmosphere to prevent the formation of colored oxidative byproducts that can complicate purification.

Section 2: The Reactivity of o-Phenylenediamines: Building Heterocyclic Scaffolds

The synthetic power of OPDs is realized in their condensation reactions with carbonyl-containing compounds. The adjacent amino groups act as a "di-nucleophile," enabling the formation of five- or six-membered heterocyclic rings in a single, often high-yielding, transformation.

Synthesis of Benzimidazoles

The most prominent application of OPDs is the synthesis of the benzimidazole core, a privileged scaffold in medicinal chemistry. This is typically achieved through condensation with either an aldehyde or a carboxylic acid.[2][3]

-

From Aldehydes: The reaction of an OPD with an aldehyde proceeds via an initial nucleophilic attack of one amino group on the aldehyde carbonyl, forming a hemiaminal which then dehydrates to a Schiff base. A subsequent intramolecular cyclization by the second amino group, followed by oxidative aromatization, yields the 2-substituted benzimidazole.[3][10]

-

From Carboxylic Acids (Phillips Condensation): The reaction with a carboxylic acid requires harsher conditions, typically heating in the presence of a strong acid catalyst (e.g., polyphosphoric acid, p-TsOH).[3] The reaction involves the formation of an amide intermediate, followed by acid-catalyzed cyclization and dehydration.

Synthesis of Quinoxalines

When reacted with 1,2-dicarbonyl compounds, OPDs undergo a double condensation to form quinoxalines, another important class of N-heterocycles.[2] This reaction is generally high-yielding and provides a straightforward entry into this scaffold.

Caption: General experimental workflow for benzimidazole synthesis.

Section 3: The Decisive Role of Substituents in Modulating Reactivity

The choice of substituent on the o-phenylenediamine ring is a critical experimental parameter that directly controls the outcome of condensation reactions. The effect is primarily electronic, modulating the nucleophilicity of the amino groups.[11]

Causality of Electronic Effects

The condensation reaction is initiated by the nucleophilic attack of an amino group on a carbonyl carbon.[11] The rate of this initial, often rate-determining, step is highly dependent on the electron density at the nitrogen atoms.

-